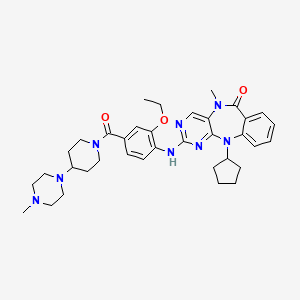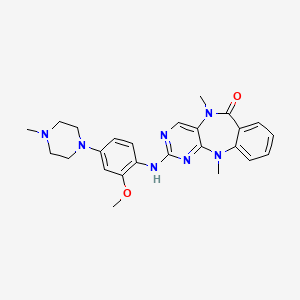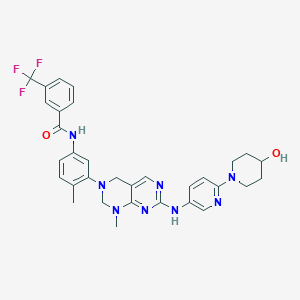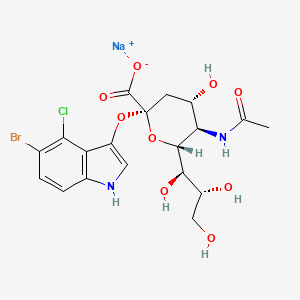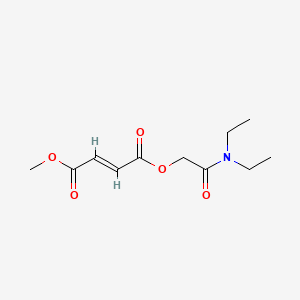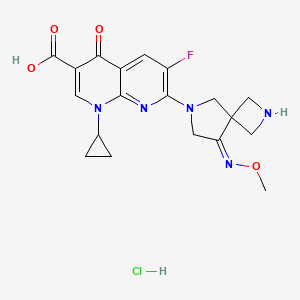
Zabofloxacin (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zabofloxacin (hydrochloride) is a novel fluoroquinolone antibiotic that has been developed for the treatment of multidrug-resistant infections caused by Gram-positive bacteria . It is particularly effective against strains of Neisseria gonorrhoeae that are resistant to other quinolone antibiotics . Zabofloxacin was discovered by Dong Wha Pharmaceuticals and has been licensed to Pacific Beach BioSciences for further development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zabofloxacin (hydrochloride) involves multiple steps, starting from the appropriate naphthyridine derivativeThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of zabofloxacin (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
Zabofloxacin (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Zabofloxacin can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in zabofloxacin.
Substitution: Zabofloxacin can undergo nucleophilic substitution reactions, particularly at the fluoro and cyclopropyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of zabofloxacin. These derivatives are often studied for their enhanced or modified biological activities .
Aplicaciones Científicas De Investigación
Zabofloxacin (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of fluoroquinolones.
Biology: Zabofloxacin is used in studies involving bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is being investigated for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.
Industry: Zabofloxacin is used in the pharmaceutical industry for the development of new antibacterial drugs.
Mecanismo De Acción
Zabofloxacin (hydrochloride) exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription . By binding to these enzymes, zabofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Delafloxacin: Another fluoroquinolone with broad-spectrum activity, particularly effective in acidic environments.
Finafloxacin: A fluoroquinolone approved for the treatment of bacterial otitis externa.
Moxifloxacin: Known for its activity against Gram-positive bacteria and anaerobes.
Uniqueness of Zabofloxacin
Zabofloxacin (hydrochloride) is unique due to its potent activity against multidrug-resistant Gram-positive bacteria and its effectiveness against quinolone-resistant Neisseria gonorrhoeae . Its broad-spectrum activity and favorable pharmacokinetic properties make it a promising candidate for the treatment of various bacterial infections .
Propiedades
Número CAS |
623574-00-5 |
|---|---|
Fórmula molecular |
C19H21ClFN5O4 |
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14+; |
Clave InChI |
IFPBSRFVNPCZMK-MHVDTSALSA-N |
SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
SMILES isomérico |
CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
SMILES canónico |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DW-224; DW 224; DW224; DW-224a; PB-101; Zabofloxacin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



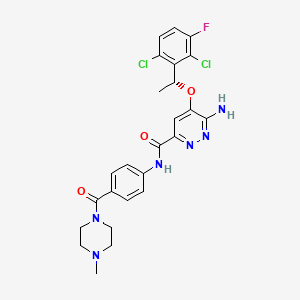

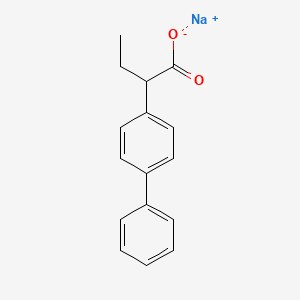
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
